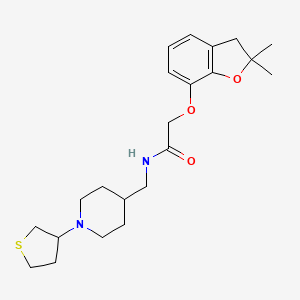

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Beschreibung

This compound is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide core, which is further substituted with a piperidin-4-ylmethyl group and a tetrahydrothiophen-3-yl ring.

Eigenschaften

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O3S/c1-22(2)12-17-4-3-5-19(21(17)27-22)26-14-20(25)23-13-16-6-9-24(10-7-16)18-8-11-28-15-18/h3-5,16,18H,6-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNDGAMZNWLFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C4CCSC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide represents a novel structure in medicinal chemistry, characterized by its unique molecular architecture that combines a benzofuran moiety with piperidine and tetrahydrothiophene functionalities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula for the compound is with a molecular weight of approximately 295.37 g/mol. The structural components are critical for its biological interactions and activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.37 g/mol |

| IUPAC Name | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to its pharmacological effects. Key mechanisms include:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus altering the physiological responses.

- Signal Transduction Modulation : The compound could affect signal transduction pathways, impacting cellular responses to external stimuli.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antinociceptive Effects : Studies have shown that derivatives similar to this compound can reduce pain perception by modulating pain pathways.

- Anti-inflammatory Activity : The compound may inhibit inflammatory mediators, contributing to its potential use in treating inflammatory conditions.

- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from the target compound:

-

In Vitro Studies : Research has demonstrated that compounds with similar structures exhibit significant inhibition of specific enzymes linked to pain and inflammation (e.g., COX and LOX pathways).

Compound Activity Type IC50 (µM) Compound A COX Inhibition 5.0 Compound B LOX Inhibition 7.5 Target Compound Unknown TBD - Animal Models : In vivo studies have shown that administration of related compounds resulted in reduced inflammatory markers in animal models of arthritis.

- Clinical Relevance : The potential application in chronic pain management and neurodegenerative diseases has been highlighted in recent pharmacological reviews.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings

Structural Uniqueness : Unlike conventional chlorinated acetamide herbicides (e.g., alachlor, pretilachlor), the target compound lacks a chlorine atom but incorporates a dihydrobenzofuran ring and tetrahydrothiophene group. These features may enhance environmental persistence or reduce mammalian toxicity .

Bioactivity Potential: The piperidine and tetrahydrothiophene moieties could improve binding to insect or plant acetylcholinesterase-like targets, as seen in studies linking heterocyclic substituents to bioactivity . However, direct evidence for this compound’s efficacy is absent in the provided sources.

Metabolic Stability : The 2,2-dimethyl group on the dihydrobenzofuran ring may confer resistance to oxidative degradation compared to simpler aryl groups in alachlor or pretilachlor .

Notes

Methodological Limitations : The evidence lacks direct experimental data on the target compound, necessitating caution in extrapolating findings from structurally related molecules.

Diverse Applications : Acetamide derivatives are versatile in agrochemistry, but the unique heterocyclic framework of this compound may expand its utility into pharmaceuticals or specialty chemicals.

Future Directions : Priority should be given to synthesizing this compound and testing its bioactivity against pest species, leveraging methodologies from plant-derived biomolecule research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.